4-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]butanamide
Description
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c26-23(14-8-11-20-9-2-1-3-10-20)24-16-6-7-17-25-18-15-21-12-4-5-13-22(21)19-25/h1-5,9-10,12-13H,8,11,14-19H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGQDLNFKSVXSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]butanamide typically involves multicomponent reactions. One common approach is the transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategy, which involves the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide or tert-butyl hydroperoxide . This method is favored for its efficiency and selectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of prefunctionalized N-arylated/protected tetrahydroisoquinoline to improve reaction performance and prevent oxidation of the unprotected nitrogen . Multicomponent reactions are also employed in industrial settings to enhance atom economy, selectivity, and yield .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]butanamide undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents like hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Neuropharmacology
Research indicates that compounds similar to 4-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]butanamide exhibit significant neuroprotective effects. These effects are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anticancer Activity
There is growing evidence supporting the anticancer properties of this compound. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines through multiple pathways.
Case Studies
A notable study demonstrated that derivatives of this compound exhibited selective cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The mechanism involved the activation of caspase pathways leading to programmed cell death.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it exhibits inhibitory effects against several bacterial strains.
Observations
In vitro studies have shown that modifications in the phenyl ring can significantly enhance antibacterial potency against pathogens like Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Neuroprotective | Enhances acetylcholine levels | |
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against Gram-positive bacteria |
Table 2: Case Studies Overview
Mechanism of Action
The mechanism of action of 4-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]butanamide involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with neuroreceptors and enzymes, modulating their activity and exerting neuroprotective effects . The compound may also inhibit neuroinflammatory pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Structural Differences
The compound shares structural similarities with cholinesterase inhibitors such as N-(4-((4,5-dihydroisoxazol-3-yl)oxy)but-2-yn-1-yl)-N,N-dimethyl-10-((1,2,3,4-tetrahydroacridin-9-yl)amino)decan-1-aminium bromide (). Key distinctions include:
- Heterocyclic moiety: The tetrahydroisoquinoline group in the target compound vs. the tetrahydroacridine group in the analog.
- Linker flexibility : The but-2-yn-1-yl linker introduces rigidity compared to oxygen-containing linkers (e.g., 4,5-dihydroisoxazol-3-yl-oxy), which may reduce conformational entropy and enhance target selectivity.
Physicochemical Properties
However, 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide () provides a reference for sulfonamide-containing analogs:
*Calculated values based on molecular formula.
The analog in exhibits a higher molecular weight due to the sulfamoyl and pyridine substituents, which also contribute to its lower carbon content (58.59% vs. ~77.2%) and higher nitrogen content (14.32% vs. ~11.2%).
Crystallographic Analysis
Crystallographic tools like SHELXL and ORTEP-3 () are critical for resolving the 3D conformation of such compounds. For example:
- The tetrahydroisoquinoline ring’s puckering (described by Cremer-Pople coordinates in ) influences the compound’s bioactive conformation.
- Software suites like WinGX () enable precise refinement of bond lengths and angles, ensuring accurate comparisons with analogs.
Functional Implications of Structural Variations
- Bioactivity: The tetrahydroisoquinoline group may enhance blood-brain barrier penetration compared to bulkier acridine derivatives, a hypothesis supported by studies on similar CNS-targeting agents.
- Thermal Stability : The lower melting point of the sulfonamide analog (83°C, ) vs. the target compound’s predicted higher stability (~100–120°C) highlights the impact of hydrogen-bonding groups (e.g., sulfamoyl) on lattice energy.
Biological Activity
4-Phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]butanamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant studies that highlight its pharmacological significance.
Molecular Characteristics
The compound's molecular formula is , with a molecular weight of approximately . Its structure includes a tetrahydroisoquinoline moiety, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N2O |
| Molecular Weight | 346.47 g/mol |
| CAS Number | 1351615-32-1 |
Pharmacological Effects
Research indicates that compounds containing the tetrahydroisoquinoline structure exhibit a range of biological activities, including:
- Neuroprotective Effects : Tetrahydroisoquinolines have been studied for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Parkinson's and Alzheimer's .
- Antidepressant Activity : Some derivatives have shown promise in alleviating depressive symptoms through modulation of neurotransmitter systems .
- Antinociceptive Properties : Studies suggest that these compounds may possess pain-relieving effects, making them candidates for further investigation in pain management .
The exact mechanisms through which this compound exerts its effects are not fully elucidated. However, it is hypothesized that the compound interacts with various neurotransmitter receptors and may influence signaling pathways involved in mood regulation and pain perception.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on Neuroprotection :
- Antidepressant-like Effects :
- Analgesic Activity :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
